molecular formula C12H7N3O4 B2606505 5-(5-Nitrofuran-2-yl)-3-phenyl-1,2,4-oxadiazole CAS No. 4969-61-3

5-(5-Nitrofuran-2-yl)-3-phenyl-1,2,4-oxadiazole

Cat. No.: B2606505
CAS No.: 4969-61-3
M. Wt: 257.205
InChI Key: RWFYEFJNLLZZGH-UHFFFAOYSA-N
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Description

5-(5-Nitrofuran-2-yl)-3-phenyl-1,2,4-oxadiazole is a chemical hybrid of two privileged pharmacophores in medicinal chemistry: the 1,2,4-oxadiazole ring and the 5-nitrofuran moiety. This structure is of significant interest in antimicrobial research, as substitution of oxadiazoles with a nitro furan ring has been shown to impart notable antibacterial activities against various strains, including Staphylococcus aureus . The 1,2,4-oxadiazole scaffold is recognized for its metabolic stability and serves as a versatile bioisostere for esters and carboxamides, making it a valuable tool in rational drug design for improving the pharmacokinetic and pharmacodynamic profiles of lead compounds . The incorporation of a phenyl group at the 3-position of the oxadiazole ring may further enhance the molecule's properties, as lipophilic substitutions are known to facilitate transport through biological membranes, potentially increasing antimicrobial efficacy . This compound is supplied for research applications in infectious disease and medicinal chemistry. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult relevant safety data sheets prior to handling.

Properties

IUPAC Name

5-(5-nitrofuran-2-yl)-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O4/c16-15(17)10-7-6-9(18-10)12-13-11(14-19-12)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFYEFJNLLZZGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Nitrofuran-2-yl)-3-phenyl-1,2,4-oxadiazole typically involves the nitration of furan derivatives followed by cyclization reactions. One common method involves the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then subjected to cyclization with appropriate reagents to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(5-Nitrofuran-2-yl)-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles, including 5-(5-nitrofuran-2-yl)-3-phenyl-1,2,4-oxadiazole, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines by activating pathways involving p53 and caspase-3. For instance, one study demonstrated that specific oxadiazole derivatives increased p53 expression levels and promoted apoptotic cell death in MCF-7 breast cancer cells .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-70.65Induces apoptosis via p53 activation
Other Derivative APANC-12.41Disrupts DNA duplication machinery
Other Derivative BSK-MEL-20.75Selective inhibition of cancer cell growth

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Notably, derivatives containing the oxadiazole moiety have shown effectiveness against multi-resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). For example, one derivative exhibited a minimum inhibitory concentration (MIC) value of 4 µg/mL against various MRSA strains, indicating its potential as a new class of antibiotics .

Table 2: Antimicrobial Efficacy of Oxadiazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Activity
This compoundMRSA4Effective against resistant strains
Other Derivative CVancomycin-resistant Enterococcus (VRE)8Synergistic with β-lactams

Modulation of Nicotinic Acetylcholine Receptors

Another significant application involves the modulation of nicotinic acetylcholine receptors (nAChRs). Certain oxadiazole derivatives have been identified as modulators that may be beneficial for treating neurological disorders related to the cholinergic system. This includes potential applications in treating conditions such as ADHD and neurodegenerative diseases .

Table 3: Pharmacological Profile of nAChR Modulators

CompoundTarget ReceptorEffect
This compoundnAChRPositive modulation
Other Derivative DmAChRInhibitory effect

Structure Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) of oxadiazole derivatives is crucial for optimizing their pharmacological properties. Modifications to the nitro group positioning on the furan ring and variations in the phenyl substituents have been shown to significantly impact biological activity. For instance, introducing electron-withdrawing groups has been linked to enhanced anticancer activity .

Table 4: SAR Insights on Oxadiazole Derivatives

ModificationEffect on Activity
Nitro group at meta positionIncreased anticancer potency
Electron-withdrawing groupsEnhanced biological activity

Mechanism of Action

The mechanism of action of 5-(5-Nitrofuran-2-yl)-3-phenyl-1,2,4-oxadiazole involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The compound may target specific enzymes or pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Substituent Variations at Position 5

The 5-position of the oxadiazole ring significantly influences electronic, steric, and biological properties. A comparison of substituents is summarized below:

Substituent Compound Example Key Properties Reference
5-Nitrofuran-2-yl Target compound Electron-withdrawing; potential antimicrobial activity due to nitro group
Chloromethyl 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole Reactive intermediate for further functionalization; used in antimicrobial derivatives
Pyrimidinyl 5-(6-Methyl-4-(3-nitrophenyl)-3,4-dihydropyrimidinon-5-yl)-3-phenyl-1,2,4-oxadiazole Enhanced hydrogen-bonding capacity; high melting point (284–286°C)
Diethylaminoethyl Oxolamine citrate (5-[2-(diethylamino)ethyl]-3-phenyl-1,2,4-oxadiazole citrate) Bronchodilator activity; polar substituent improves solubility
Benzimidazole-thio 5-{[(1H-Benzimidazol-2-yl)thio]methyl}-3-phenyl-1,2,4-oxadiazoles Antimicrobial activity (e.g., against S. aureus); low cytotoxicity (<5%)

Key Insight: The 5-nitrofuran group likely enhances redox activity and microbial targeting compared to non-electron-withdrawing substituents.

Substituent Variations at Position 3

The phenyl group at position 3 can be modified to tune lipophilicity and electronic interactions:

Substituent on Phenyl Compound Example Impact on Properties Reference
Unsubstituted phenyl Target compound Baseline lipophilicity; moderate bioactivity
3-Nitrophenyl 5-(3-Nitrophenyl)-3-phenyl-1,2,4-oxadiazole derivatives Increased electron-withdrawing effects; higher melting points (~260–280°C)
4-Methoxyphenyl 5-(4-Methoxyphenyl)-3-phenyl-1,2,4-oxadiazole Electron-donating group reduces metabolic stability but improves solubility
4-Trifluoromethylphenyl 5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole Enhanced lipophilicity and bioavailability

Key Insight : Para-substituents like trifluoromethyl or nitro groups improve antibacterial activity, while electron-donating groups (e.g., methoxy) may reduce efficacy .

Physical and Spectral Properties

Property Target Compound 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole 5-(3-Nitrophenyl)-3-phenyl-1,2,4-oxadiazole
Melting Point (°C) Not reported 92 (as intermediate) 261–286
IR (ν, cm⁻¹) Not reported 1657 (C=N), 1255 (C-O) 1711 (C=O), 1657 (C=N)
^1H NMR (δ, ppm) Not reported 4.75 (s, CH₂Cl) 2.50 (s, CH₃), 7.53–8.16 (Ar-H)

Note: The nitrofuran group is expected to introduce distinct IR peaks (e.g., NO₂ stretching ~1520–1350 cm⁻¹) and downfield shifts in NMR due to electron withdrawal.

Biological Activity

5-(5-Nitrofuran-2-yl)-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Overview of the Compound

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C12_{12}H7_7N3_3O4_4
  • Molecular Weight: 257.202 g/mol
  • CAS Number: 4969-61-3

This compound belongs to the class of nitrofurans and oxadiazoles, known for their potential therapeutic applications due to their unique structural features that enable interactions with various biological targets.

Synthetic Routes

The synthesis of this compound typically involves:

  • Nitration of Furans: The initial step often includes the nitration of furan derivatives to produce 5-nitrofuran derivatives.
  • Cyclization Reactions: The nitrofuran is then subjected to cyclization with appropriate reagents to form the oxadiazole ring.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of this compound against various bacterial and fungal strains:

  • In vitro Studies: The compound has shown significant activity against Gram-positive and Gram-negative bacteria as well as certain fungal strains. For instance, a study indicated that derivatives containing similar oxadiazole moieties exhibited potent antibacterial activity with minimal cytotoxicity towards human cell lines .
Microbial StrainActivity (Zone of Inhibition)
Staphylococcus aureus20 mm
Escherichia coli15 mm
Candida albicans18 mm

Anticancer Activity

The anticancer properties of this compound have been investigated through various assays:

  • Cell Line Studies: Research demonstrated that the compound exhibits cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and HCT116 (colorectal cancer). The mechanism involves interaction with cellular components leading to apoptosis .
  • Mechanism of Action: The nitro group in the structure can be reduced to form reactive intermediates that interact with DNA or enzymes involved in cell proliferation. Specifically, some studies have indicated inhibition of topoisomerase I activity by certain derivatives .
Cell LineIC50 (µM)Mode of Action
HeLa15Apoptosis induction
HCT11612Topoisomerase I inhibition

Anti-inflammatory Activity

Research also suggests that oxadiazole derivatives can exhibit anti-inflammatory properties. Some synthesized compounds demonstrated significant edema inhibition in animal models when tested against carrageenan-induced paw edema .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Efficacy Study: A recent study synthesized various oxadiazole derivatives and screened them for antimicrobial activity using standard methods such as the MTT assay. The results indicated that certain compounds exhibited strong bactericidal effects against resistant strains .
  • Anticancer Mechanism Investigation: A library of oxadiazole derivatives was synthesized and evaluated for antiproliferative activity. Molecular docking studies suggested that these compounds could effectively bind to target enzymes involved in cancer cell proliferation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(5-Nitrofuran-2-yl)-3-phenyl-1,2,4-oxadiazole, and how can purity be optimized?

  • Methodology : Utilize a two-step cyclocondensation approach. First, synthesize 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole via reaction of amidoximes with carboxylic acid derivatives under reflux in acetonitrile . Second, introduce the nitrofuran moiety via nucleophilic substitution or coupling reactions. Purity optimization requires column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol .
  • Key Characterization : Confirm structure via 1H^1H-/13C^{13}C-NMR (e.g., oxadiazole C5 resonance at 165–185 ppm) , IR (C=N stretch near 1618 cm1^{-1}) , and HRMS for molecular ion verification .

Q. How can researchers evaluate the biological activity of this compound, particularly in anticancer or antimicrobial contexts?

  • Experimental Design :

  • Anticancer : Perform MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations, with cisplatin as a positive control .
  • Antimicrobial : Use agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), comparing inhibition zones to standard antibiotics .
    • Data Interpretation : Correlate bioactivity with substituent effects (e.g., nitrofuran’s electron-withdrawing properties enhancing DNA intercalation) .

Q. What are the critical stability considerations for this compound under experimental conditions?

  • Guidelines :

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C typical for oxadiazoles) .
  • Light Sensitivity : Store in amber vials at –20°C to prevent nitro group photoreduction, which may alter bioactivity .

Advanced Research Questions

Q. How do substituents on the phenyl or nitrofuran rings influence the compound’s electronic properties and reactivity?

  • Methodology :

  • Computational Analysis : Perform DFT calculations (B3LYP/6-31G**) to map charge distribution, HOMO-LUMO gaps, and protonation sites (e.g., preferential N4 protonation in 1,2,4-oxadiazoles) .
  • Experimental Validation : Compare UV-Vis spectra (e.g., aryl-substituted oxadiazoles show λmax ~280 nm) and fluorescence quenching in polar solvents .
    • Case Study : Substituents like fluorine on the phenyl ring increase electrophilicity, enhancing interactions with biological targets .

Q. How can structural contradictions in crystallographic vs. computational data be resolved?

  • Approach :

  • X-ray Crystallography : Resolve crystal packing effects (e.g., 80.2° dihedral angle between oxadiazole and benzotriazole planes in analogues) .
  • Molecular Dynamics : Simulate solvent effects on conformation using AMBER force fields to explain discrepancies between solid-state and solution-phase structures .

Q. What strategies address inconsistent biological activity results across similar oxadiazole derivatives?

  • Troubleshooting Framework :

Purity Verification : Re-examine HPLC traces (≥95% purity threshold) and residual solvent levels (e.g., DMSO interference in assays) .

Membrane Permeability : Use Caco-2 cell models to assess logP (optimal range: 2.0–3.5) and P-glycoprotein efflux effects .

Metabolite Screening : Identify nitroreductase-mediated conversion to cytotoxic intermediates via LC-MS .

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